[1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone
Description
[1-(5-Fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone, commonly referred to as MAM-2201, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the naphthoylindole structural class. Its core structure comprises a 1H-indole moiety linked to a 4-methylnaphthalen-1-yl group via a ketone bridge, with a 5-fluoropentyl chain at the indole nitrogen (N1) . The deuterated form (indicated by -d5) is often used in analytical studies as an internal standard for quantification .
MAM-2201 is a halogenated analog of JWH-018 and AM-2201, distinguished by the addition of a methyl group at the C4 position of the naphthoyl ring. This structural modification enhances its lipophilicity and binding affinity to cannabinoid receptors (CB1 and CB2), contributing to its high potency and prolonged psychoactive effects . Illegally marketed in "spice" products, MAM-2201 has been implicated in cases of intoxication, impaired driving, and severe neurological side effects due to its unregulated use .
Properties
Molecular Formula |
C25H24FNO |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(4-methylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(5-fluoropentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C25H24FNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3/i5D,6D,11D,12D,17D |
InChI Key |
IGBHZHCGWLHBAE-UCXXKCETSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCF)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which is then functionalized with a fluoropentyl chain.
Coupling Reaction: The indole derivative is then coupled with 4-methyl-1-naphthalenyl-methanone using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Deuteration: The incorporation of deuterium (d5) is typically done via hydrogen-deuterium exchange reactions under specific conditions to ensure the stability of the deuterium atoms.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Primary Chemical Reactions
MAM2201-d5 undergoes three principal reaction types in biological and analytical contexts:
Metabolic Pathways
A 2017 human liver microsome study identified 19 phase I metabolites through NADPH-dependent enzymatic reactions :
| Metabolic Reaction | Major Sites | Key Metabolites Identified |
|---|---|---|
| Hydroxylation | Fluoropentyl chain (C2, C3, C4) | M1–M7 (monohydroxy derivatives) |
| Dihydroxylation | Indole ring (C5, C6) | M8–M11 (dihydroxy derivatives) |
| N-Dealkylation | Fluoropentyl-indole bond | M15 (N-dealkylated product) |
| Oxidative defluorination | Fluoropentyl chain | M18 (N-pentanoic acid derivative) |
Deuterium Effects : The d5 labeling stabilizes the indole ring against oxidative degradation, reducing metabolite diversity compared to non-deuterated analogs .
Stability Under Analytical Conditions
MAM2201-d5 exhibits variable stability depending on storage and processing:
Comparative Reactivity with Analogues
Reactivity differences between MAM2201-d5 and related compounds:
| Compound | Key Structural Difference | Reaction Rate (vs. MAM2201-d5) |
|---|---|---|
| JWH-122 | Non-fluorinated pentyl chain | 2.3× faster oxidative metabolism |
| AM2201 | Naphthalene lacking methyl group | Similar hydrolysis kinetics |
The 5-fluoropentyl group confers resistance to enzymatic N-dealkylation compared to non-fluorinated analogs .
Synthetic Modification Pathways
While not naturally occurring, MAM2201-d5 can be chemically modified via:
Scientific Research Applications
Structural Formula
- Molecular Weight : 378.5 g/mol
- CAS Number : 2095544-38-8
MAM2201-d5 exhibits significant activity at cannabinoid receptors, with binding affinities reported as:
- CB1 Receptor : Ki = 1.0 nM
- CB2 Receptor : Ki = 2.6 nM
These affinities suggest potential therapeutic applications in pain management, appetite stimulation, and other conditions modulated by the endocannabinoid system.
Pharmacological Studies
MAM2201-d5 serves as a critical tool in pharmacological research to understand the effects of cannabinoids on human health. Its high potency allows researchers to study the therapeutic effects and side effects associated with cannabinoid receptor activation.
Toxicological Assessments
Due to its structural similarity to other synthetic cannabinoids, MAM2201-d5 is utilized in toxicological studies to assess the safety profiles of cannabinoid compounds. Its use as an internal standard in mass spectrometry enables accurate quantification of cannabinoids in biological samples.
Analytical Chemistry
The compound is employed as an internal standard for quantifying MAM2201 using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). This application is crucial for forensic analysis and drug testing, allowing for precise detection and measurement of synthetic cannabinoids in various matrices.
Case Study 1: Cannabinoid Receptor Interaction
A study investigated the binding profiles of various synthetic cannabinoids, including MAM2201-d5, revealing insights into their receptor selectivity and efficacy. The findings indicated that MAM2201-d5 could be a valuable candidate for developing new therapeutic agents targeting cannabinoid receptors.
Case Study 2: Toxicological Profiling
In another research effort, MAM2201-d5 was included in a panel of synthetic cannabinoids analyzed for their toxicological effects in vitro. Results showed that while the compound exhibited psychoactive properties similar to THC, its safety profile required further investigation due to potential adverse effects observed at higher doses.
Summary Table of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| AM2201 | Indole with fluorine substitution | High affinity for CB receptors |
| JWH-122 | Naphthalene core with fluorinated side chain | Potent psychoactive effects |
| MAM2201 | Indole derivative with methyl-naphthalene | Enhanced receptor binding affinity |
Mechanism of Action
The mechanism of action of [1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone involves its binding to cannabinoid receptors (CB1 and CB2) in the body. This binding mimics the effects of endogenous cannabinoids, leading to various physiological responses. The fluoropentyl chain enhances its binding affinity and potency, while the deuterium atoms may influence its metabolic stability.
Comparison with Similar Compounds
Table 1: Structural Features of MAM-2201 and Analogous SCRAs
| Compound | Core Structure | N-Alkyl Chain | Aromatic Substituent | Fluorination |
|---|---|---|---|---|
| MAM-2201 | Naphthoylindole | 5-Fluoropentyl | 4-Methylnaphthalen-1-yl | Yes |
| AM-2201 | Naphthoylindole | 5-Fluoropentyl | Naphthalen-1-yl (no methyl) | Yes |
| JWH-018 | Naphthoylindole | Pentyl | Naphthalen-1-yl | No |
| JWH-122 | Naphthoylindole | Pentyl | 4-Methylnaphthalen-1-yl | No |
| UR-144 | Tetramethylcyclopropylindole | Pentyl | 2,2,3,3-Tetramethylcyclopropyl | No |
| XLR-11 | Tetramethylcyclopropylindole | 5-Fluoropentyl | 2,2,3,3-Tetramethylcyclopropyl | Yes |
Key Observations :
- Fluorination: The 5-fluoropentyl chain in MAM-2201 and AM-2201 increases metabolic stability and CB1/CB2 receptor binding compared to non-fluorinated analogs like JWH-018 .
- Core Modifications : SCRAs like UR-144 and XLR-11 replace the naphthoyl group with a tetramethylcyclopropyl ring, altering receptor selectivity and metabolic pathways .
Pharmacological and Toxicological Comparisons
Table 2: Pharmacological Parameters
*Ki values are approximate and derived from in vitro studies.
Key Findings :
- Potency: Fluorinated compounds (MAM-2201, AM-2201) exhibit sub-nanomolar CB1 affinity, making them 10–100x more potent than non-fluorinated SCRAs like JWH-018 .
- Metabolism : MAM-2201 undergoes hydroxylation at the pentyl chain and demethylation of the naphthoyl group, primarily mediated by CYP3A4 . In contrast, JWH-018 is metabolized via oxidative defluorination, producing carboxylated derivatives .
- Toxicity : The 4-methyl group in MAM-2201 may delay hepatic clearance, increasing its half-life and toxicity risk compared to AM-2201 .
Analytical and Legal Status
Biological Activity
Chemical Structure and Classification
The compound [1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone , also known as MAM-2201, is a synthetic cannabinoid that belongs to the indole derivative class. Its structure features an indole core with a fluoropentyl group and a methyl-naphthalene moiety, which may significantly influence its biological activity and interactions with cannabinoid receptors.
Biological Activity
Mechanism of Action
MAM-2201 acts primarily as a potent agonist for the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This interaction leads to various physiological effects, including psychoactive responses similar to those of THC, the active component of cannabis. Studies suggest that MAM-2201 has a higher affinity for CB1 receptors compared to CB2 receptors, indicating its potential for significant psychoactive effects in users .
Predictive Models and Pharmacological Effects
Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) have been utilized to assess the pharmacological effects of MAM-2201 based on its structural characteristics. These assessments indicate potential therapeutic applications but also highlight possible toxic effects due to its high potency and receptor affinity .
Metabolism and Toxicity
Metabolic Pathways
MAM-2201 undergoes extensive metabolism in human liver microsomes, resulting in the formation of multiple metabolites. A study identified 19 phase I metabolites using liquid chromatography-Orbitrap mass spectrometry. Key enzymes involved in its metabolism include CYP3A4, CYP1A2, CYP2B6, and others, which play significant roles in the biotransformation processes . The major metabolites include hydroxy-MAM-2201 and N-(5-hydroxypentyl)-MAM-2201, which are crucial for understanding its pharmacokinetics and potential toxic interactions.
Case Studies
Intoxication Cases
There have been documented cases of intoxication due to MAM-2201, particularly among recreational drug users. These cases often involve severe symptoms, necessitating the characterization of metabolic pathways to predict individual pharmacokinetics and avoid toxic drug-drug interactions . The identification of specific metabolites can serve as biomarkers for MAM-2201 abuse.
Comparative Analysis
To further understand the biological activity of MAM-2201, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Fluoroindole | Indole with fluorine substitution | Potentially enhanced receptor binding |
| 4-Methylindole | Indole with methyl group at position 4 | Altered lipophilicity |
| Naphthalenesulfonamide derivatives | Naphthalene core with sulfonamide functionality | Increased solubility and bioactivity |
The unique combination of functional groups in MAM-2201 may confer distinct biological activities compared to these similar compounds.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the preparation of [1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step alkylation and coupling reactions. For example, fluoropentyl chains are introduced via nucleophilic substitution, while deuterated indole cores are prepared using deuterated solvents or reagents. Key intermediates (e.g., indole derivatives) are characterized using 1H/13C NMR (e.g., δ 2.23–9.29 ppm for aromatic protons, δ 20.7–208.5 ppm for carbons) and HRMS (e.g., [M+H]+ at m/z 492.1, error <2 ppm) to confirm regioselectivity and isotopic purity .
Q. How is the compound analyzed for purity and structural confirmation in academic research?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, with optimized parameters such as electrospray ionization (ESI+) and multiple reaction monitoring (MRM) for detecting parent ions (e.g., m/z 482.3 → 155.1 for AM-2201 analogs) and deuterated isotopologues. Deuterium incorporation is validated via isotopic abundance ratios and fragmentation patterns .
Q. What spectroscopic techniques are critical for distinguishing positional isomers in related naphthoylindole derivatives?
- Methodology : 2D NMR (COSY, NOESY) resolves overlapping signals in aromatic regions. For example, methoxy group orientation in naphthalenyl substituents (e.g., 6-methoxy vs. 4-methoxy) is confirmed through cross-peak correlations in NOESY spectra. X-ray crystallography (e.g., C–C bond lengths of 1.47–1.52 Å) provides definitive stereochemical assignments .
Advanced Research Questions
Q. How does deuterium substitution at the indole C3 position influence metabolic stability and pharmacokinetics?
- Methodology : Comparative in vitro metabolic assays using human liver microsomes (HLMs) quantify metabolite formation (e.g., hydroxylated or defluorinated products). Deuterated analogs exhibit prolonged half-lives (e.g., t1/2 increased by 20–40%) due to the kinetic isotope effect, as shown by reduced CYP450-mediated oxidation rates .
Q. What computational approaches are used to predict CB1/CB2 receptor binding affinities of fluoropentyl-naphthoylindole derivatives?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with receptor binding pockets. Key residues (e.g., Lys192 in CB1) form hydrogen bonds with the ketone group, while fluoropentyl chains occupy hydrophobic subpockets. Binding energy calculations (ΔG = −9.2 kcal/mol) correlate with in vitro affinity data (Ki = 1.8 nM for CB1) .
Q. How can researchers resolve contradictions in reported in vivo activity data for deuterated synthetic cannabinoids?
- Methodology : Meta-analysis of rodent studies must account for variables like strain-specific metabolism and dosing protocols. For example, discrepancies in hypothermic responses are addressed by standardizing ambient temperature (22–24°C) and using telemetry for core temperature monitoring .
Q. What strategies optimize the stability of [1-(5-fluoropentyl)-1H-indol-3-yl-d5] derivatives in wastewater analysis studies?
- Methodology : Stabilization protocols include acidification (pH <2) and refrigeration (4°C) to minimize hydrolysis of the ketone moiety. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) achieves >90% recovery from complex matrices .
Future Research Directions
- Biocatalytic synthesis : Explore lipase-mediated alkylation to improve enantioselectivity and reduce byproducts .
- Isotope tracing : Use [13C]-labeled analogs for detailed metabolic pathway mapping via NMR-based flux analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
